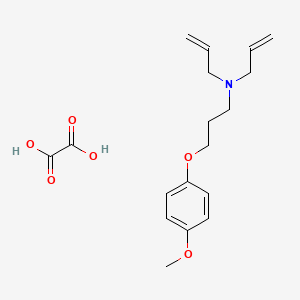![molecular formula C19H29NO6 B4003602 4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4003602.png)
4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine;oxalic acid
Descripción general
Descripción
4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine; oxalic acid is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its potential reactivity and functional groups.
Aplicaciones Científicas De Investigación
4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine typically involves the reaction of 2-tert-butyl-5-methylphenol with ethylene oxide to form 2-(2-tert-butyl-5-methylphenoxy)ethanol. This intermediate is then reacted with morpholine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency, often involving automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-5-methylphenol: A related compound with similar structural features.
4-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)benzoic acid: Another compound with comparable functional groups.
Uniqueness
4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine is unique due to its combination of a morpholine ring and a tert-butyl-substituted phenoxy group. This structure imparts specific reactivity and properties that are valuable in various research applications .
Propiedades
IUPAC Name |
4-[2-(2-tert-butyl-5-methylphenoxy)ethyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-14-5-6-15(17(2,3)4)16(13-14)20-12-9-18-7-10-19-11-8-18;3-1(4)2(5)6/h5-6,13H,7-12H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIGAALCWQENKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCN2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,6-Dimethoxyphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4003520.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4003526.png)

![2-[[4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4003533.png)
amine oxalate](/img/structure/B4003536.png)
![2-methyl-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-2-amine;oxalic acid](/img/structure/B4003551.png)
![4-[2-(2-ethoxyphenoxy)ethyl]-2,6-dimethylmorpholine](/img/structure/B4003553.png)
![1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4003568.png)


![2-[4-(3,4-Dichlorophenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4003588.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chloro-6-methoxyphenol](/img/structure/B4003595.png)
![1-Methyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene](/img/structure/B4003600.png)
![oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B4003616.png)
